2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride
Overview
Description
2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride is a useful research compound. Its molecular formula is C29H30ClNO3 and its molecular weight is 476 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Polymer Research
One study discusses the synthesis of functional alkoxyamines and their application in creating well-defined star polymers, demonstrating the utility of complex organic molecules in polymer chemistry. This research could be related to the synthesis or functionalization of compounds like 2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride for creating novel polymeric materials (Y. Miura & Y. Yoshida, 2002).
Medicinal Chemistry and Drug Synthesis
Another relevant study details a novel synthetic route for a key intermediate in the production of Silodosin, used in treating benign prostatic hyperplasia. This showcases the compound's potential role in the synthesis of pharmaceuticals, suggesting that derivatives of this compound might be useful in drug development (Xiaoxia Luo et al., 2008).
Catalysis and Chemical Transformations
Research on the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction highlights the use of complex organometallic compounds in catalysis. This suggests potential applications of this compound in developing new catalysts for chemical transformations (S. Facchetti et al., 2016).
Corrosion Inhibition
A study on melamine derivatives as corrosion inhibitors indicates the role of nitrogen-rich organic compounds in protecting metals from corrosion, which could hint at applications for this compound in materials science and engineering (C. Verma et al., 2018).
Mechanism of Action
Mode of Action
It’s known that the compound is involved in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Analysis
Biochemical Properties
2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in neurotransmission. This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism. Additionally, it can affect cellular proliferation and apoptosis, making it a valuable tool in cancer research .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it may inhibit certain kinases by binding to their active sites, preventing phosphorylation of target proteins. Alternatively, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions often result in changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce chronic changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as modulating neurotransmission or reducing inflammation. At high doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound can affect metabolic flux by altering the levels of specific metabolites. For instance, it may increase the production of reactive oxygen species, leading to oxidative stress and subsequent cellular damage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues depend on these interactions, which can influence its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it influences mitochondrial function and energy production. These localization patterns are crucial for understanding the compound’s mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
2-[2,4,5-tris(phenylmethoxy)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO3.ClH/c30-17-16-26-18-28(32-21-24-12-6-2-7-13-24)29(33-22-25-14-8-3-9-15-25)19-27(26)31-20-23-10-4-1-5-11-23;/h1-15,18-19H,16-17,20-22,30H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWOOCAALQMHNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2CCN)OCC3=CC=CC=C3)OCC4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.